molecular formula C18H20N6OS B2845601 2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide CAS No. 680992-30-7

2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide

Cat. No. B2845601
CAS RN: 680992-30-7
M. Wt: 368.46
InChI Key: GJSYLQJKUIARPE-UHFFFAOYSA-N
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Description

The compound “2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide” is a heterocyclic compound that features a pyridine and a triazole ring . It is part of a class of compounds that have shown potential as anti-inflammatory agents .


Synthesis Analysis

The synthesis of similar compounds involves the use of standard methods of organic synthesis and microwave synthesis . The initial intermediates, 4-amino-3-mercapto-5-(pyridine-2(3)-yl)-4H-1,2,4-triazoles, can be obtained from carboxylic acids hydrazides through the stage of obtaining appropriate potassium dithiocarbazinate followed by condensation of hydrazine .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring and a triazole ring, both of which are common structures in medicinal chemistry . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of the triazole ring and the coupling of the pyridine and triazole rings . The appropriate thioacetamides derivatives were obtained by alkylation of 4-amino-3-mercapto-5-(pyridin-2(3)-yl)-4H-1,2,4-triazole by N-aryl substituted б-chloroacetamides in conditions of alkaline catalysis .

Scientific Research Applications

Antimicrobial Applications

The synthesis of 1,2,4-triazoles starting from isonicotinic acid hydrazide has been explored for antimicrobial activities. Compounds synthesized through this method, including derivatives similar to the specified compound, demonstrated good to moderate antimicrobial activities against tested strains, highlighting their potential in developing new antimicrobial agents (Bayrak et al., 2009).

Insecticidal Applications

Research into the synthesis of heterocycles incorporating a thiadiazole moiety has shown that such compounds possess insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. This indicates the compound's potential utility in agricultural pest management (Fadda et al., 2017).

Antitumor Applications

Several studies have focused on synthesizing novel derivatives with potential antitumor activities. For example, N-substituted-2-amino-1,3,4-thiadiazoles derived from reactions involving similar compounds have been evaluated for their antitumor potential, showing promising results against various cancer cell lines, suggesting their utility in cancer research (Hamama et al., 2013).

Anti-inflammatory and Analgesic Activities

Compounds synthesized from similar derivatives have been tested for their anti-inflammatory and analgesic activities. Some derivatives exhibited significant analgesic effects, and all tested compounds showed a considerable anti-inflammatory effect in model studies, indicating their potential in developing new pain management and anti-inflammatory drugs (Nofal et al., 2011).

Corrosion Inhibition

Research into Schiff's bases of pyridyl substituted triazoles, including compounds structurally related to the specified chemical, has demonstrated their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solution. This suggests their potential application in industrial settings to prevent metal corrosion (Ansari et al., 2014).

Future Directions

The future directions for this compound could involve further investigations into its potential as an anti-inflammatory agent . Additionally, its potential as a CDK2 inhibitor suggests it could be explored for its anticancer properties .

properties

IUPAC Name

2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6OS/c1-11-7-12(2)16(13(3)8-11)21-15(25)10-26-18-23-22-17(24(18)19)14-5-4-6-20-9-14/h4-9H,10,19H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSYLQJKUIARPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide

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